molecular formula C14H13IO2 B1444782 (2-(Benzyloxy)-5-iodophenyl)methanol CAS No. 636594-69-9

(2-(Benzyloxy)-5-iodophenyl)methanol

Cat. No.: B1444782
CAS No.: 636594-69-9
M. Wt: 340.16 g/mol
InChI Key: RPZHTNAQECYZQG-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-iodophenyl)methanol (CAS: 636594-69-9) is a halogenated aromatic alcohol with the molecular formula C₁₄H₁₃IO₂ and a molar mass of 340.16 g/mol . The compound features a benzyloxy group (-OCH₂C₆H₅) at the ortho position and an iodine atom at the para position relative to the hydroxymethyl (-CH₂OH) group on the benzene ring. Its structure combines the steric bulk of the benzyloxy group with the electron-withdrawing and polarizable properties of iodine, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Its synthetic utility is highlighted in , where it is listed as a commercial product (95% purity) for research applications.

Properties

IUPAC Name

(5-iodo-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZHTNAQECYZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733113
Record name [2-(Benzyloxy)-5-iodophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636594-69-9
Record name [2-(Benzyloxy)-5-iodophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Reduction of 2-Iodobenzyl Precursors

A well-documented method involves the reduction of 2-iodobenzyl derivatives to the corresponding benzyl alcohols using sodium borohydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2). This method is conducted under anhydrous conditions in dry solvents like tetrahydrofuran (THF) at low temperatures (0 °C), followed by warming to room temperature to complete the reduction. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by aqueous quenching, extraction, drying, and column chromatography purification.

Key reaction conditions and yields from a representative procedure:

Step Reagents/Conditions Outcome/Yield
Dissolution in THF Dry THF, cooled to 0 °C Starting solution
Reduction NaBH4 (1.25 eq), BF3·OEt2 (1.25 eq), 0 °C Reduction of aldehyde/ketone to alcohol
Stirring Warm to room temperature, 2 hours Completion of reaction
Work-up Quench with water, saturate with K2CO3, extract with EtOAc Isolation of product
Purification Silica gel chromatography (EtOAc:petroleum ether 4:1) Pure (2-(Benzyloxy)-5-iodophenyl)methanol

This method yields the target benzyl alcohol with high regioselectivity and purity.

Iodination of Benzyloxy-Substituted Benzyl Precursors

The iodination step to introduce the iodine atom at the 5-position is critical and can be accomplished using electrophilic iodinating agents under phase-transfer catalytic conditions. For example, the use of ammonium bicarbonate and an iodinating reagent with a phase transfer catalyst enables selective iodination without generating isomers or requiring harsh reducing agents such as lithium aluminum hydride.

Summary of iodination process:

Step Reagents/Conditions Notes
Starting material o-Benzylamine or benzyloxy-substituted aromatic precursor Protected phenol derivative
Iodination Iodinating reagent, ammonium bicarbonate, phase transfer catalyst Mild conditions, regioselective
Work-up Extraction and purification Avoids isomer formation

This method is advantageous for industrial scale due to simple operation, minimal waste generation, and safer handling compared to hydride reductions.

Multi-Step Synthesis via Umpolung/Alkylation-Reduction Sequence

In complex synthetic routes, this compound can be obtained through an umpolung strategy involving aminonitrile intermediates and benzylic bromides. This approach is exemplified in the formal synthesis of related isoquinoline derivatives.

Key steps in this sequence include:

  • Synthesis of aminonitrile intermediates from vanillin derivatives through O-benzylation, condensation with nitromethane, and reduction.
  • Preparation of benzylic bromides from protected hydroxybenzaldehydes via reduction and bromination with phosphorus tribromide.
  • Coupling of aminonitriles with benzylic bromides under strong base conditions (e.g., potassium bis(trimethylsilyl)amide) at low temperatures (-78 °C).
  • Subsequent reduction with sodium borohydride to furnish the benzyl alcohol.

This method provides a regioselective and chromatographically pure product, though yields can vary depending on substituents and reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
NaBH4/BF3·OEt2 Reduction of Iodobenzyl Precursors NaBH4, BF3·OEt2, THF, 0 °C to RT High regioselectivity, mild conditions Requires prior iodinated precursor
Phase Transfer Catalyzed Iodination Iodinating reagent, ammonium bicarbonate, phase transfer catalyst Simple, industrially scalable, minimal waste Multi-step from amine precursor
Umpolung/Alkylation-Reduction Sequence Aminonitrile, benzylic bromide, KHMDS, NaBH4, low temp High purity, versatile for complex molecules Multi-step, sensitive conditions

Research Findings and Notes

  • The NaBH4/BF3·OEt2 reduction is widely used for converting aromatic aldehydes or halides to benzyl alcohols with excellent yields and minimal side reactions.
  • Phase transfer catalysis enables selective iodination without generating positional isomers, which is critical for the purity of the final product.
  • The umpolung strategy, while more complex, allows for the incorporation of various substituents and is useful in the synthesis of advanced intermediates for alkaloid synthesis.
  • All reactions are preferably conducted under inert atmosphere (argon or nitrogen) and anhydrous conditions to prevent side reactions and degradation.
  • Purification is typically achieved via silica gel chromatography using mixtures of ethyl acetate and petroleum ether.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-iodophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: (2-(Benzyloxy)-5-iodobenzaldehyde) or (2-(Benzyloxy)-5-iodobenzoic acid).

    Reduction: (2-(Benzyloxy)-5-iodophenyl)methane.

    Substitution: (2-(Benzyloxy)-5-azidophenyl)methanol or (2-(Benzyloxy)-5-cyanophenyl)methanol.

Scientific Research Applications

(2-(Benzyloxy)-5-iodophenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-iodophenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The benzyl ether group and iodine atom can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (2-(Benzyloxy)-5-iodophenyl)methanol are compared below based on halogen substitution, aromatic substitution patterns, and reactivity (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Key Substituents Functional Group Key Differences vs. Target Compound Reference
This compound 636594-69-9 C₁₄H₁₃IO₂ -OCH₂C₆H₅ (ortho), -I (para) -CH₂OH Reference compound
(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol 1823817-52-2 C₁₅H₁₅BrO₂ -OCH₂C₆H₅ (ortho), -Br (para), -CH₃ (meta) -CH₂OH Bromine replaces iodine; additional methyl group
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol 5025-47-8 C₁₄H₁₀INO₂ Benzoxazole core, -I (meta on phenyl) -CH₂OH Benzoxazole ring replaces benzene; iodine position altered
[4-(Benzyloxy)-3-methoxyphenyl]methanol Not specified C₁₅H₁₆O₃ -OCH₂C₆H₅ (para), -OCH₃ (meta) -CH₂OH Methoxy instead of iodine; substitution pattern differs
5-Iodo-2-methylbenzoic acid Not specified C₈H₇IO₂ -I (para), -CH₃ (ortho) -COOH Carboxylic acid replaces hydroxymethyl

Key Findings from Comparative Analysis

In contrast, the bromo analog (C₁₅H₁₅BrO₂) exhibits higher stability under thermal conditions due to reduced steric strain from the smaller bromine atom .

Aromatic Core Modifications: Replacing the benzene ring with a benzoxazole heterocycle (CAS 5025-47-8) introduces conjugation effects, shifting UV-Vis absorption maxima and altering redox properties . The absence of iodine in [4-(Benzyloxy)-3-methoxyphenyl]methanol () reduces electrophilicity but enhances solubility in aqueous-organic mixtures due to the methoxy group .

Functional Group Reactivity :

  • The hydroxymethyl (-CH₂OH) group in the target compound enables esterification or oxidation to aldehydes/ketones, whereas the carboxylic acid group in 5-iodo-2-methylbenzoic acid () favors salt formation or decarboxylation .

Synthetic Applications: Sodium borohydride reduction, as used in to synthesize [4-(Benzyloxy)-3-methoxyphenyl]methanol, is a common method for preparing benzyloxy-substituted benzyl alcohols . The iodine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs .

Research Implications

Biological Activity

(2-(Benzyloxy)-5-iodophenyl)methanol, a compound with the CAS number 636594-69-9, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound features a benzyloxy group and an iodine atom on a phenyl ring, contributing to its reactivity and interaction with biological targets. The structure can be represented as follows:

C13H13IO\text{C}_{13}\text{H}_{13}\text{I}\text{O}

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Benzylation : The starting material, 2-hydroxy-5-iodobenzaldehyde, is treated with benzyl bromide in the presence of a base like potassium carbonate to yield 2-(benzyloxy)-5-iodobenzaldehyde.
  • Reduction : The aldehyde is then reduced to the corresponding alcohol using sodium borohydride, resulting in the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and the benzyloxy group enhance its binding affinity to various biological targets, potentially leading to inhibition or modulation of enzyme activity .

Applications in Medicinal Chemistry

Research indicates that this compound may have applications in:

  • Enzyme Inhibition : It has been explored for its potential as an inhibitor of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Parkinson's disease. Compounds with similar structures have shown strong MAO-B inhibitory activity .
  • Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to neuroprotection and anti-inflammatory activities .

Study on MAO-B Inhibition

A recent study evaluated derivatives similar to this compound for their MAO-B inhibitory activities. The representative compound from this series exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to established drugs like rasagiline .

CompoundIC50 (µM)Type
3h0.062MAO-B Inhibitor
Rasagiline0.0953MAO-B Inhibitor
Safinamide0.0572MAO-B Inhibitor

This study highlights the potential of compounds with similar scaffolds for therapeutic development against neurodegenerative disorders.

Comparison with Similar Compounds

This compound can be compared with other halogenated derivatives such as:

  • (2-(Benzyloxy)-4-iodophenyl)methanol
  • (2-(Benzyloxy)-3-iodophenyl)methanol

These compounds share structural similarities but differ in their biological activity due to variations in substituent positions on the phenyl ring.

Q & A

Q. How to design a stability-indicating assay for this compound?

  • Forced degradation studies : Expose to heat, light, and humidity. Monitor degradation products via LC-MS.
  • Quantify main product : Use a calibrated HPLC method with a C18 column and UV detection at 254 nm (iodine absorption) .

Tables for Key Data

Table 1 : Synthetic Yield Optimization

StepYield (%)Key Parameters
Directed ortho-lithiation45−78°C, THF, 2.2 eq. LDA
Iodination68NIS, CH₂Cl₂, 0°C
Final substitution23[3-TMS-prop-2-yn-1-yl]Li, −78°C, THF

Table 2 : Stability Under Accelerated Conditions

ConditionTime (h)Degradation (%)Major Degradant
40°C/75% RH4812Debenzylated product
UV light (254 nm)2428Iodine-free aromatic

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Benzyloxy)-5-iodophenyl)methanol
Reactant of Route 2
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(2-(Benzyloxy)-5-iodophenyl)methanol

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